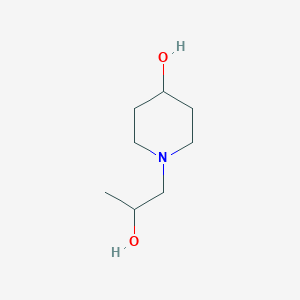

1-(2-Hydroxypropyl)piperidin-4-ol

Description

Historical Overview of Hydroxylated Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The study of piperidine and its derivatives dates back to the 19th century. rsc.org Early work focused on the isolation and characterization of naturally occurring alkaloids containing the piperidine ring. The development of synthetic methods to create substituted piperidines, particularly hydroxylated versions like piperidinols, has been a continuous area of research.

Hydroxylated piperidines, or piperidinols, are valuable building blocks in organic synthesis. The hydroxyl group not only modifies the polarity and solubility of the molecule but also serves as a versatile chemical handle for introducing other functional groups through reactions like etherification, esterification, or oxidation. guidechem.com For instance, 4-hydroxypiperidine (B117109) is used as a reagent in the synthesis of various pharmaceutical agents, including fibrinogen receptor antagonists. chemicalbook.com

The synthesis of piperidin-4-ones, which can be readily reduced to piperidin-4-ols, is a well-established field. googleapis.com Classic methods like the Dieckmann condensation have been employed for decades to construct the piperidone ring system. cdhfinechemical.com Over the years, more advanced and stereoselective methods have been developed to control the precise three-dimensional arrangement of substituents on the piperidine ring, which is often critical for biological activity. rsc.orgumsystem.edu The introduction of substituents on the nitrogen atom, such as the 2-hydroxypropyl group, is a common strategy to explore structure-activity relationships and optimize the properties of lead compounds in drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxypropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(10)6-9-4-2-8(11)3-5-9/h7-8,10-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMAAESIMKGGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Hydroxypropyl Piperidin 4 Ol and Its Analogues

Established Synthetic Routes and Mechanistic Investigations

The construction of the 1-(2-hydroxypropyl)piperidin-4-ol scaffold can be achieved through various synthetic strategies, often involving multi-step sequences. These routes typically begin with the formation of the piperidine (B6355638) ring, followed by the introduction of the 2-hydroxypropyl group at the nitrogen atom.

Multi-Step Synthesis Strategies and Optimization

Multi-step syntheses are common for creating substituted piperidines. youtube.comnih.gov A general and adaptable approach to synthesizing 4-hydroxypiperidine (B117109) derivatives involves the initial synthesis of a piperidine-4-one, which is then reduced to the corresponding alcohol. For instance, 4-piperidones can be synthesized through the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil The resulting 4-piperidone (B1582916) can then be reduced to piperidin-4-ol. rsc.org

The introduction of the N-substituent, such as the 2-hydroxypropyl group, can be accomplished by reacting piperidin-4-ol with a suitable electrophile like propylene (B89431) oxide. Alternatively, the synthesis can commence with a pre-functionalized amine that already contains the desired side chain, which is then cyclized to form the piperidine ring. The optimization of these multi-step sequences often focuses on improving yields, reducing the number of steps, and employing milder reaction conditions.

A common strategy for synthesizing 4-hydroxypiperidine involves the deprotection of a protected precursor. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate can be treated with hydrochloric acid in 1,4-dioxane (B91453) to yield piperidin-4-ol hydrochloride with high efficiency. chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| tert-butyl 4-hydroxypiperidine-1-carboxylate | HCl in 1,4-dioxane | Piperidin-4-ol hydrochloride | 99% | chemicalbook.com |

| 3-phenyl-Δ⁴-pentenylamine | Formalin, HCl | 3-phenyl-4-hydroxy-piperidine | - | google.com |

Role of Catalyst Systems in Reaction Efficiency and Selectivity

Catalysts play a pivotal role in the synthesis of piperidine derivatives, influencing both the efficiency and selectivity of the reactions. nih.gov For the hydrogenation of pyridine (B92270) precursors to piperidines, transition metal catalysts such as nickel, palladium, and rhodium are frequently employed. dtic.milnih.gov For example, the hydrogenation of bromopyridine derivatives can be achieved using a palladium catalyst with additives like hydrochloric acid or triethylamine. nih.gov Rhodium catalysts have also been shown to be effective for the synthesis of 3-substituted piperidines under milder conditions. nih.gov

In recent years, biocatalysis has emerged as a powerful tool for piperidine synthesis, offering high enantioselectivity and regioselectivity under mild conditions. nih.gov Enzymes such as lipases, transaminases, and imine reductases have been successfully used to produce chiral piperidine building blocks. rsc.orgnih.govacs.org For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce piperidine derivatives in high yields. rsc.org

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing synthetic routes. The synthesis of piperidines often involves intramolecular cyclization reactions. nih.gov For example, the formation of the piperidine ring can proceed through an intramolecular Mannich reaction, where a key reactive intermediate is generated in situ. nih.gov

In the synthesis of 4-hydroxypiperidines from γ,δ-unsaturated amines, the reaction is believed to proceed through the formation of an iminium ion intermediate upon treatment with formaldehyde, followed by an intramolecular cyclization. dtic.milgoogle.com The study of these mechanisms allows for the rational design of substrates and catalysts to control the stereochemical outcome of the reaction.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The biological activity of piperidine-containing drugs is often dependent on their stereochemistry. nih.gov Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Asymmetric Approaches to Piperidine Core Structures

Several asymmetric strategies have been developed to access chiral piperidine cores. nih.gov One approach involves the asymmetric hydrogenation of pyridine derivatives using chiral catalysts. nih.govsnnu.edu.cn For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been used to furnish 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn

Another powerful method is the dearomatization of pyridines. A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines, leading to substituted piperidines with precise stereocontrol. nih.gov This method often involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov

| Strategy | Key Transformation | Catalyst/Enzyme | Outcome | Reference |

| Asymmetric Hydrogenation | Reduction of pyridine derivatives | Chiral Ruthenium(II) or Rhodium(I) complexes | Enantioenriched piperidines | nih.gov |

| Asymmetric Carbometalation | Reaction of dihydropyridines with arylboronic acids | Chiral Rhodium catalyst | Enantioenriched 3-substituted tetrahydropyridines | snnu.edu.cn |

| Chemo-enzymatic Dearomatization | Conversion of N-substituted tetrahydropyridines | Amine oxidase/ene imine reductase cascade | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

| Radical-mediated δ C-H Cyanation | Cyanation of acyclic amines | Chiral Copper catalyst | Enantioenriched δ-amino nitriles as piperidine precursors | nih.gov |

Applications of Chiral Auxiliaries and Biocatalysis in Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral auxiliaries for the enantioselective synthesis of structurally diverse piperidine-containing compounds. researchgate.net Carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have also been employed in the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into variously disubstituted piperidines. cdnsciencepub.comresearchgate.net

Biocatalysis offers a highly efficient and environmentally friendly alternative for achieving stereocontrol. mdpi.com Enzymes can catalyze reactions with high enantio- and diastereoselectivity. acs.org For example, transaminases can be used to generate key chiral amine intermediates for the synthesis of piperidine alkaloids. nih.gov Furthermore, a biocatalytic cascade involving a carboxylic acid reductase (CAR), a ω-transaminase (ω-TA), and an imine reductase (IRED) has been developed for the synthesis of enantiomerically pure chiral mono- and disubstituted piperidines. acs.org The combination of biocatalytic C-H oxidation with radical cross-coupling reactions represents another innovative approach to simplify the synthesis of complex piperidine derivatives. chemistryviews.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

Traditional synthetic routes often rely on reagents and solvents that pose environmental and safety risks. In contrast, green chemistry principles guide the development of cleaner, more efficient, and safer chemical processes. asianpubs.org For the synthesis of this compound, a key sustainable strategy involves the use of propylene carbonate for N-alkylation, a method that exemplifies the core tenets of green chemistry.

A significant advancement in the green synthesis of N-substituted heterocycles is the utilization of propylene carbonate as both a reagent and a solvent. rsc.orgmdpi.comnih.gov This approach offers a safe and environmentally friendly alternative to traditional N-alkylation methods that often employ genotoxic alkyl halides. mdpi.com The reaction of an N-heterocycle, such as piperidin-4-ol, with propylene carbonate under neat (solvent-free) conditions yields the desired N-(2-hydroxypropyl) derivative. A notable advantage of this method is the generation of only water and carbon dioxide as byproducts, which are non-toxic and easily managed. mdpi.com

The reaction typically involves heating the heterocyclic compound with propylene carbonate. For certain substrates, particularly less reactive ones, the use of a catalyst may be beneficial. Research on primary aromatic amines has shown that phosphonium-based ionic liquids can effectively catalyze the N-alkylation with propylene carbonate, significantly accelerating the reaction rate. rsc.orgpsu.edu These catalysts are often used in small quantities and can potentially be recycled, further enhancing the green credentials of the process.

The general reaction scheme for the synthesis of this compound using this green methodology can be envisioned as the direct reaction of piperidin-4-ol with propylene carbonate. This one-step process is highly atom-economical and aligns with the principles of minimizing waste and maximizing efficiency.

An alternative, though potentially less direct, green approach could involve the synthesis of an N-substituted piperidin-4-one, followed by a green reduction of the ketone functionality. The synthesis of piperidin-4-one derivatives has been achieved using deep eutectic solvents (DES) such as a glucose-urea mixture, which are biodegradable and inexpensive. asianpubs.org The subsequent reduction of the ketone to a hydroxyl group can be performed using various green reduction methods, including catalytic transfer hydrogenation or biocatalysis, which avoid the use of stoichiometric metal hydride reagents.

The following interactive table summarizes research findings for the sustainable N-alkylation of various heterocyclic compounds using propylene carbonate, illustrating the potential reaction conditions applicable to the synthesis of this compound.

| Substrate | Reagent/Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts | Reference |

| Aniline | Propylene Carbonate | Phosphonium Ionic Liquid | 140 | Not Specified | >95% | CO2, H2O | rsc.orgpsu.edu |

| Pyrimidin-4(3H)-one | Propylene Carbonate | None | Not Specified | Not Specified | 42-58% | CO2, H2O | mdpi.com |

| 2-Thiouracil | Propylene Carbonate | CaCl2 | Not Specified | 7 | 13% | CO2, H2O | mdpi.com |

| General N-heterocycles | Propylene Carbonate | None/Auxiliary-free | High Temperature | Not Specified | Varies | CO2, H2O | mdpi.comnih.gov |

Computational Chemistry and Theoretical Investigations of 1 2 Hydroxypropyl Piperidin 4 Ol

Quantum Chemical Studies for Molecular Structure and Reactivity Prediction

Quantum chemical studies are instrumental in elucidating the electronic properties and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular orbital energies, and other fundamental chemical characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds like 1-(2-Hydroxypropyl)piperidin-4-ol, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311G**, are used to optimize the molecular geometry and predict its electronic properties. nih.gov These calculations determine the most stable three-dimensional arrangement of the atoms by finding the lowest energy conformation.

The electronic structure analysis reveals how electrons are distributed within the molecule. For piperidine (B6355638) derivatives, DFT studies often focus on the influence of different substituent groups on the geometry and electron density of the piperidine ring. researchgate.net In this compound, the presence of two hydroxyl (-OH) groups and a secondary amine within the piperidine ring creates a molecule with significant polarity and the potential for complex electronic interactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more polarizable and reactive. nih.gov For piperidine derivatives, studies have shown that charge transfer occurs within the molecule, a phenomenon confirmed by the analysis of HOMO and LUMO energies. nih.gov

Natural Bond Orbital (NBO) analysis is another technique used to study charge characteristics. It investigates charge delocalization and hyperconjugative interactions, which contribute to molecular stability. nih.gov Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated from the electronic structure calculations. The MEP map visualizes the charge distribution, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, the negative potential would be concentrated around the oxygen and nitrogen atoms, highlighting these as likely sites for interaction. nih.gov

Table 1: Key Quantum Chemical Parameters and Their Significance (Note: The values below are illustrative for a typical piperidine derivative and not specific experimental values for this compound.)

| Parameter | Typical Value Range | Significance |

| HOMO Energy | -6 to -8 eV | Indicates electron-donating ability; higher values mean better donation. |

| LUMO Energy | 1 to 3 eV | Indicates electron-accepting ability; lower values mean better acceptance. |

| HOMO-LUMO Gap (ΔE) | 7 to 11 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 2 to 5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electron Affinity | 0.5 to 2 eV | Energy released when an electron is added; indicates the ability to form a negative ion. nih.gov |

| Ionization Potential | 7 to 9 eV | Energy required to remove an electron; indicates the ease of oxidation. |

| Chemical Hardness (η) | 3.5 to 5.5 eV | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. nih.gov |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's lowest-energy state, molecular modeling and dynamics simulations explore its dynamic behavior, including conformational changes and interactions over time.

This compound is a flexible molecule with several rotatable bonds. Its piperidine ring can adopt different conformations, primarily the stable "chair" form and less stable "boat" or "twist-boat" forms. Additionally, the 2-hydroxypropyl side chain can rotate freely around its single bonds. Conformational analysis aims to identify all possible low-energy structures (conformers) and determine their relative stabilities.

Molecular dynamics (MD) simulations can be used to generate an energy landscape for the molecule. nih.govmdpi.com This landscape is a plot that maps the potential energy of the molecule against its structural coordinates, revealing the most stable conformations (deep valleys) and the energy barriers for transitioning between them (hills). researchgate.net For this compound, the energy landscape would likely show a dominant low-energy region corresponding to the chair conformation of the piperidine ring, with various sub-states related to the orientation of the side chain. mdpi.com

The structure of this compound, with its two hydroxyl groups and a nitrogen atom, allows for a variety of interactions.

Intramolecular Interactions: There is a strong possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen of the side-chain hydroxyl group and the oxygen of the ring's hydroxyl group, or between either hydroxyl hydrogen and the lone pair of electrons on the nitrogen atom. Such interactions would stabilize specific conformations, restricting the molecule's flexibility, and would be identifiable as low-energy states in the conformational energy landscape.

Intermolecular Interactions: Molecular dynamics simulations are particularly effective at predicting how molecules interact with each other and with solvent molecules. researchgate.net For this compound, the primary intermolecular forces would be hydrogen bonds (where the hydroxyl groups act as both donors and acceptors) and van der Waals forces. nih.gov These strong hydrogen bonding capabilities suggest that in a pure sample, the molecules would form an extensive network, influencing properties like boiling point and viscosity. In aqueous solution, the molecule would readily form hydrogen bonds with water, contributing to its solubility.

Advanced Analytical and Spectroscopic Characterization of 1 2 Hydroxypropyl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H and ¹³C NMR are fundamental for mapping the molecular structure of 1-(2-Hydroxypropyl)piperidin-4-ol. While direct experimental spectra for this specific compound are not publicly available, a detailed prediction of the chemical shifts can be made based on the analysis of structurally related fragments such as piperidine (B6355638), 4-hydroxypiperidine (B117109), and N-substituted piperidine derivatives. nih.govchemicalbook.comacs.org

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the N-substituted hydroxypropyl chain. The proton at C4 (H-4), attached to the same carbon as a hydroxyl group, would likely appear as a multiplet around 3.6-3.8 ppm. The protons on the piperidine ring adjacent to the nitrogen (H-2eq, H-6eq) would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

In the ¹³C NMR spectrum, the carbon bearing the hydroxyl group on the piperidine ring (C-4) is anticipated to resonate at approximately 65-70 ppm. chemicalbook.com The carbons adjacent to the nitrogen (C-2, C-6) would appear around 50-60 ppm, influenced by the N-substitution. The three carbons of the hydroxypropyl side chain would have distinct chemical shifts, with the carbon bearing the second hydroxyl group (C-2') appearing around 65-68 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2, 6 (Piperidine) | ~2.2-2.9 (m) | ~50-60 |

| 3, 5 (Piperidine) | ~1.4-1.9 (m) | ~30-35 |

| 4 (Piperidine) | ~3.6-3.8 (m) | ~65-70 |

| 1' (Propyl) | ~2.3-2.5 (m) | ~60-65 |

| 2' (Propyl) | ~3.8-4.0 (m) | ~65-68 |

| 3' (Propyl) | ~1.1-1.2 (d) | ~20-23 |

| 4-OH | Variable | - |

| 2'-OH | Variable | - |

Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify which proton is directly attached to which carbon. columbia.edulibretexts.org It would show a correlation peak between the signal of each proton and the signal of the carbon to which it is directly bonded. For instance, the proton at C-4 would show a cross-peak with the C-4 carbon signal, confirming their direct connection.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings, typically over two to three bonds. columbia.eduustc.edu.cn This is particularly crucial for confirming the connection between the hydroxypropyl side chain and the piperidine ring. A key correlation would be observed between the protons of the methylene (B1212753) group at the 1'-position of the propyl chain (N-CH₂) and the C-2 and C-6 carbons of the piperidine ring, providing definitive evidence of the N-alkylation.

Expected Key HMBC Correlations for Structural Confirmation

| Proton(s) | Correlating Carbon(s) | Significance |

|---|---|---|

| H-1' (CH₂) | C-2, C-6 (Piperidine) | Confirms N-substitution with the propyl chain. |

| H-1' (CH₂) | C-2' (CH) | Confirms propyl chain structure. |

| H-3' (CH₃) | C-2' (CH), C-1' (CH₂) | Confirms propyl chain structure. |

| H-2, H-6 | C-4 | Confirms piperidine ring structure. |

Investigation of Solvent Effects on NMR Spectra

The choice of solvent can significantly influence NMR spectra, particularly for molecules with exchangeable protons and polar functional groups like this compound. researchgate.net The chemical shifts of the two hydroxyl (OH) protons and the protons on carbons adjacent to the nitrogen (H-2, H-6) are especially sensitive to the solvent environment.

In aprotic solvents like chloroform-d (B32938) (CDCl₃), intramolecular hydrogen bonding might be observed, while in protic solvents like deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD), the hydroxyl protons will exchange with the solvent, often leading to their signal broadening or disappearing entirely. The use of polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can help in observing the OH protons as distinct signals due to strong hydrogen bonding with the solvent. researchgate.netnih.gov Furthermore, the solvent's polarity can influence the conformational equilibrium of the piperidine ring, potentially causing slight shifts in the positions of the ring protons. nih.gov

Mass Spectrometry (MS) Applications for Molecular Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of this compound. nih.gov The compound has a molecular formula of C₈H₁₇NO₂. HRMS can measure the mass of the molecular ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition. For example, the protonated molecule [M+H]⁺ would be analyzed. The ability to obtain an accurate mass measurement provides strong evidence for the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Analysis of Fragmentation Pathways for Structural Insights

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. nih.gov When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart in a predictable manner.

The fragmentation pathways for N-substituted piperidine derivatives are well-characterized. scielo.br Common fragmentation patterns for this compound would likely include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage. This could lead to the loss of the hydroxypropyl side chain or fragmentation within the piperidine ring. miamioh.edu

Loss of Water: The presence of two hydroxyl groups makes the neutral loss of one or two water molecules (H₂O, 18 Da) a highly probable fragmentation pathway. scielo.br

Side-chain Fragmentation: Cleavage of the bond between C-1' and C-2' of the propyl chain is also expected, leading to characteristic fragment ions.

The analysis of these fragment ions allows chemists to piece together the molecular structure, confirming the presence of the piperidine ring, the 4-hydroxy substituent, and the N-(2-hydroxypropyl) group. researchgate.net

Expected Key Mass Spectrometry Fragments

| m/z (Mass/Charge) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 159.1259 | [M+H]⁺ | Protonated molecular ion |

| 141.1154 | [M+H - H₂O]⁺ | Loss of water from either hydroxyl group |

| 123.1048 | [M+H - 2H₂O]⁺ | Loss of both water molecules |

| 114.0868 | [C₆H₁₂NO]⁺ | Cleavage of the C1'-C2' bond (loss of C₂H₅O) |

| 101.0813 | [C₅H₁₁NO]⁺ | Loss of the entire hydroxypropyl group |

| 84.0813 | [C₅H₁₀N]⁺ | Loss of the hydroxypropyl group and water from the piperidine ring |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For this compound, the key functional groups are the two hydroxyl (-OH) groups and the tertiary amine within the piperidine ring.

The FTIR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The breadth of this peak is typically due to intermolecular hydrogen bonding. The C-O stretching vibrations of the primary and secondary alcohols are anticipated to appear in the 1000-1260 cm⁻¹ region. The C-N stretching vibration of the tertiary amine in the piperidine ring would likely be observed in the 1000-1250 cm⁻¹ range. Furthermore, the aliphatic C-H stretching vibrations of the propyl and piperidine ring methylene groups are expected to be found between 2850 and 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Tertiary Amine (C-N) | C-N Stretch | 1000-1250 |

| Alcohol (C-O) | C-O Stretch | 1000-1260 |

This table presents expected wavenumber ranges based on the analysis of structurally similar piperidine derivatives.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of pharmaceutical analysis, Raman spectroscopy offers several advantages, including minimal sample preparation and the ability to analyze samples in aqueous solutions. researchgate.net

For this compound, Raman spectroscopy can provide detailed information about the carbon skeleton of the piperidine ring and the propyl substituent. The C-C stretching and bending vibrations within the ring and the side chain would give rise to characteristic peaks in the fingerprint region (400-1500 cm⁻¹). The C-N stretching vibrations are also Raman active. While O-H stretching vibrations are typically weak in Raman spectra, the information gained about the carbon framework is highly valuable for structural confirmation. Raman spectroscopy is a powerful tool for analyzing the molecular and chemical structure of pharmaceutical compounds. researchgate.net

The application of Raman spectroscopy is crucial in drug discovery and development for tasks such as identifying intermediates and characterizing the physicochemical properties of active pharmaceutical ingredients. researchgate.netgoogle.com The unique spectral fingerprint provided by Raman analysis allows for unambiguous chemical identification. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Given that this compound possesses two chiral centers (at the C-4 of the piperidine ring and the C-2 of the propyl group), X-ray crystallography is indispensable for unequivocally establishing the relative and absolute configuration of its stereoisomers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the electron density distribution within the crystal, from which a detailed molecular structure can be reconstructed. In the absence of publicly available crystallographic data for this compound, analysis of related piperidine derivatives has shown that the piperidine ring typically adopts a chair conformation. researchgate.net The orientation of the hydroxyl groups and the hydroxypropyl substituent (axial or equatorial) would be definitively determined through this method.

Advanced Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for the separation, identification, and quantification of the components in a mixture. For a compound like this compound, which can exist as multiple stereoisomers and may contain related impurities, advanced chromatographic methods are critical.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for assessing purity and quantifying impurities. The development of a robust HPLC method for this compound would involve optimizing several parameters to achieve adequate separation of the main compound from any potential process-related impurities or degradation products.

A common approach for the analysis of polar compounds like this is reversed-phase HPLC. A C18 column is often a good starting point, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acidic or basic modifier may be added to the mobile phase to improve peak shape and resolution. For instance, the analysis of other piperidine derivatives has successfully employed mobile phases containing phosphate (B84403) buffers. google.com Detection is typically performed using a UV detector, although the chromophore in this compound is weak. Derivatization with a UV-active agent can be employed to enhance sensitivity if necessary. nih.govnih.gov

The following table outlines a hypothetical HPLC method for the analysis of this compound, based on methods developed for similar piperidine-containing compounds. helixchrom.com

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table represents a potential starting point for HPLC method development and would require optimization.

Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers (two pairs of enantiomers). Since different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles, it is crucial to control the enantiomeric purity of the final product. Chiral chromatography is the primary technique used for the separation and quantification of enantiomers. nih.gov

The development of a chiral HPLC method involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with piperidine scaffolds. nih.gov The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is a critical parameter to optimize for achieving baseline separation of the enantiomers. The choice of the specific polysaccharide derivative and the mobile phase composition will depend on the specific stereoisomers being separated. Successful enantiomeric separation of piperidine derivatives has been achieved using various chiral columns and mobile phase conditions. nih.gov

The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. A validated chiral HPLC method is essential for the quality control of enantiomerically pure this compound.

Role of 1 2 Hydroxypropyl Piperidin 4 Ol As a Versatile Chemical Scaffold

Strategic Design and Synthesis of Novel Piperidine-Based Chemical Libraries

The creation of chemical libraries based on the 1-(2-Hydroxypropyl)piperidin-4-ol scaffold involves systematic and strategic synthetic approaches to generate a multitude of derivatives for biological screening. The design of these libraries often begins with a pharmacophore model, which is a conceptual representation of the essential molecular features required for biological activity.

Key strategies in the synthesis of piperidine-based libraries include:

Parallel Synthesis: This high-throughput approach enables the simultaneous creation of a large number of compounds in a multi-well format. Starting with the core this compound scaffold, different reagents can be applied in parallel to modify the hydroxyl groups or introduce further complexity, rapidly generating a library of analogues.

Modular Synthesis: Recent advancements have introduced modular strategies that significantly streamline the synthesis of complex piperidines. news-medical.net These methods often involve a two-stage process, such as an initial biocatalytic oxidation to introduce a functional handle, followed by a cross-coupling reaction to attach various molecular fragments. news-medical.net This approach can reduce multi-step sequences from as many as 7-17 steps down to just 2-5, enhancing efficiency and cost-effectiveness. news-medical.net

Diversity-Oriented Synthesis (DOS): This strategy aims to create a library of structurally diverse and complex molecules from a common starting material. The functional groups on this compound allow for divergent reaction pathways, leading to a wide exploration of chemical space. For instance, the piperidin-4-ol moiety can be oxidized to a piperidin-4-one, which serves as a precursor for a host of subsequent reactions. chemrevlett.comnih.gov

The introduction of chiral centers into the piperidine (B6355638) scaffold is a critical aspect of library design, as stereochemistry profoundly influences biological activity and selectivity. thieme-connect.com Chiral auxiliaries or asymmetric synthesis methods can be employed to control the stereochemistry at various positions on the piperidine ring, leading to libraries of stereochemically defined compounds. thieme-connect.com

| Synthetic Strategy | Description | Key Advantages |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | High throughput, rapid generation of focused libraries. |

| Modular Approach | Step-wise construction using distinct, interchangeable building blocks. | High efficiency, cost-effective, simplifies complex pathways. news-medical.net |

| Diversity-Oriented Synthesis | Creation of structurally diverse molecules from a common scaffold. | Broad exploration of chemical space, potential for novel discoveries. |

| Asymmetric Synthesis | Enantioselective methods to produce specific stereoisomers. | Access to chirally pure compounds, improved biological specificity. thieme-connect.com |

Utility of the Piperidin-4-ol Core in Complex Molecule Construction

The piperidin-4-ol core, as found in this compound, is a highly valued building block in medicinal chemistry and natural product synthesis. nih.govnbinno.com Its utility stems from the strategic placement of the hydroxyl group, which can be retained to participate in hydrogen bonding with biological targets or serve as a versatile functional handle for further synthetic transformations.

The N-tert-butoxycarbonyl (N-Boc) protected version, N-Boc-4-hydroxypiperidine, is a widely used intermediate that allows for selective reactions at the hydroxyl group while the nitrogen is protected. nbinno.com The Boc group can be easily removed under mild acidic conditions, revealing the secondary amine for subsequent functionalization. nbinno.com

Applications of the piperidin-4-ol core include:

Synthesis of Pharmaceutical Agents: The scaffold is a key intermediate in the synthesis of a wide range of drugs, including antipsychotics, antihistamines, and analgesics. nbinno.com For example, it has been used in the synthesis of the antipsychotic drug Lurasidone. nbinno.com

Natural Product Synthesis: The piperidine ring is a common feature in many alkaloids. rsc.org Synthetic strategies often employ piperidin-4-ol derivatives to construct these complex natural products. Biosynthesis-inspired methods, such as vinylogous Mannich reactions, can create highly functionalized piperidine intermediates that serve as cornerstones for building natural alkaloids like (+)-241D and isosolenopsin A. rsc.org

Introduction of 3D-Rich Scaffolds: In modern drug discovery, there is a push to move away from flat, two-dimensional molecules towards more three-dimensional structures, which can offer improved selectivity and pharmacokinetic properties. The chair-like conformation of the piperidine ring provides an inherent 3D geometry, making it an attractive scaffold for developing novel drug candidates. rsc.org

A recent innovative method combines biocatalytic C-H oxidation with radical cross-coupling, enabling the direct functionalization of the piperidine ring. news-medical.net This streamlined process allows for the rapid construction of complex, high-value piperidines used in anticancer agents and antibiotics. news-medical.net

Exploration of Supramolecular Interactions for this compound and its Analogues

The supramolecular chemistry of this compound and its analogues is governed by non-covalent interactions, with hydrogen bonding playing a dominant role. The presence of multiple hydrogen bond donors (the two hydroxyl groups and the N-H group in the protonated state) and acceptors (the two oxygen atoms and the nitrogen atom) allows for the formation of intricate and stable supramolecular assemblies.

Crystal structure analyses of related piperidin-4-ol derivatives reveal common hydrogen bonding motifs. For instance, in the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, molecules are linked into centrosymmetric tetramers through strong O—H⋯N and weaker N—H⋯O hydrogen bonds. researchgate.net These tetramers are then further connected to form layers, demonstrating how these directed interactions can build higher-order structures. researchgate.net The piperidine ring in these structures typically adopts a stable chair conformation. chemrevlett.comresearchgate.net

Key supramolecular interactions include:

Intramolecular Hydrogen Bonding: In certain conformations, an intramolecular hydrogen bond can form between the hydroxyl group and the nitrogen atom of the piperidine ring. acs.orgacs.org The strength of this interaction depends on the stereochemistry and the substituents on the ring.

Intermolecular Hydrogen Bonding: This is the primary interaction driving self-assembly in the solid state. O—H⋯N, N—H⋯O, and O—H⋯O bonds create chains, sheets, or more complex 3D networks. strath.ac.uk

These supramolecular interactions are not just of academic interest; they are critical for molecular recognition at the active sites of biological targets. The ability of the hydroxyl and amine groups on the scaffold to form specific hydrogen bonds with amino acid residues is a key determinant of binding affinity and selectivity.

Computational-Aided Scaffold Design for Targeted Molecular Recognition

Computational chemistry provides powerful tools for the rational design of novel ligands based on the this compound scaffold. These in silico methods allow researchers to predict how derivatives will interact with a specific biological target, thereby prioritizing the synthesis of compounds with the highest likelihood of success.

Common computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. tandfonline.comnih.gov For piperidine derivatives, docking studies can reveal crucial interactions, such as hydrogen bonds formed by the hydroxyl groups or salt bridges involving the protonated nitrogen, with key residues in the target's active site. nih.gov This information helps in designing modifications to the scaffold to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For piperidine-based libraries, QSAR can identify which structural features (e.g., specific substituents, stereochemistry) are most important for activity, guiding the design of more potent analogues. researchgate.net

Pharmacophore Modeling and Virtual Screening: A pharmacophore model is generated from a set of known active compounds, defining the essential 3D arrangement of functional groups. This model is then used as a filter to screen large virtual databases of compounds to identify new molecules that fit the model. mdpi.com This approach has been successfully used to identify novel piperidine-based inhibitors for various targets. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the interactions. researchgate.net

These computational workflows enable a more focused and efficient drug discovery process. mdpi.com By starting with a versatile and synthetically accessible scaffold like this compound, computational methods can guide the design of focused libraries with a high probability of containing active compounds for a desired biological target.

| Computational Method | Application in Piperidine Scaffold Design | Outcome |

| Molecular Docking | Predicts binding mode and affinity of derivatives in a protein active site. | Identifies key interactions (e.g., H-bonds, salt bridges) to guide optimization. nih.govresearchgate.net |

| QSAR | Correlates structural properties with biological activity across a library. | Develops predictive models to design more potent compounds. nih.gov |

| Virtual Screening | Filters large compound databases based on pharmacophore models or docking scores. | Identifies novel hit compounds for further investigation. nih.govresearchgate.net |

| MD Simulations | Analyzes the stability and dynamics of the ligand-receptor complex over time. | Confirms binding stability and reveals detailed interaction mechanisms. researchgate.net |

Chemical Degradation Pathways and Stability Research of 1 2 Hydroxypropyl Piperidin 4 Ol

Investigation of Chemical Stability under Varied Environmental and Reaction Conditions

There is no specific data available from dedicated studies on the chemical stability of 1-(2-Hydroxypropyl)piperidin-4-ol under varied environmental and reaction conditions. General knowledge of similarly structured compounds, such as piperidine (B6355638) derivatives, suggests that the stability of the molecule could be influenced by factors like pH, temperature, and the presence of oxidizing agents. rsc.orgwikipedia.org The tertiary amine in the piperidine ring and the two hydroxyl groups represent potentially reactive sites. For instance, many amines are known to be susceptible to oxidation. ajpsonline.com The stability of the piperidine ring itself is generally high, but substituents can significantly influence its reactivity. nih.gov

In the absence of specific studies, a hypothetical stability testing plan for this compound would involve subjecting it to a range of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines. This would provide empirical data on its stability profile.

Hypothetical Stress Conditions for Stability Investigation:

| Stress Condition | Reagent/Parameter | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl | Cleavage of ether linkage (if any formed), dehydration |

| Base Hydrolysis | 0.1 M NaOH | Base-catalyzed degradation, potential for ring opening under harsh conditions |

| Oxidation | 3% H₂O₂ | N-oxidation of the piperidine nitrogen, oxidation of hydroxyl groups |

| Thermal Degradation | 70°C | Dehydration, decomposition |

| Photodegradation | UV/Vis light | Photolytic cleavage of bonds |

It is important to emphasize that the information in this table is predictive and not based on experimental results for this compound.

Identification and Characterization of Chemical Degradation Products

As no studies on the degradation of this compound have been published, there is no corresponding list of identified and characterized chemical degradation products. The process of identifying unknown degradation products typically involves the use of sophisticated analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), to separate the degradants from the parent compound and to obtain information about their molecular weights and structures. youtube.com Further structural elucidation would require techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Based on the functional groups present in this compound, potential degradation products could theoretically include:

N-oxide derivatives: Resulting from the oxidation of the tertiary amine in the piperidine ring.

Dehydration products: Arising from the loss of one or both hydroxyl groups to form alkenes.

Ring-opened products: Although less likely under mild conditions, cleavage of the piperidine ring could occur under more forceful degradation.

Products of C-N bond cleavage: Resulting in the separation of the hydroxypropyl side chain from the piperidine ring.

Without experimental data, the structures of these potential degradants remain speculative.

Mechanistic Studies of Chemical Decomposition Processes

A thorough understanding of the mechanisms of chemical decomposition is crucial for predicting and controlling the stability of a compound. However, in the case of this compound, no mechanistic studies have been reported. Elucidating these mechanisms would require detailed kinetic studies and the identification of reaction intermediates.

For other piperidine-containing compounds, degradation mechanisms have been proposed. For example, the degradation of some pharmaceuticals involves the oxidation of the piperidine ring or cleavage of substituents attached to the nitrogen atom. wikipedia.org It is plausible that similar mechanisms could be at play in the decomposition of this compound, but this remains to be experimentally verified.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Hydroxypropyl)piperidin-4-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting piperidin-4-ol with 2-hydroxypropyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) ensures ≥85% purity. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of piperidin-4-ol to alkylating agent) and monitoring pH to minimize side products like dialkylated derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer : Use ¹H NMR (DMSO-d₆): δ 3.8–4.1 ppm (hydroxypropyl -OH, broad), δ 3.4–3.6 ppm (piperidine -NCH₂-), δ 2.6–2.8 ppm (piperidine -CH₂OH). IR shows -OH stretch at 3200–3400 cm⁻¹ and C-O at 1050–1100 cm⁻¹. LC-MS (ESI+) confirms molecular weight (MW 173.23 g/mol) with [M+H]⁺ at m/z 173. Quantitative purity analysis via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across receptor binding assays?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., ligand concentration, buffer pH). To address this:

- Perform competitive binding assays (e.g., radioligand displacement using ³H-LSD for serotonin receptors) with strict control of ionic strength and temperature .

- Validate specificity using receptor knockout models or siRNA silencing. For example, in HEK293 cells transfected with 5-HT1F, test antagonist activity (Ki calculations via Cheng-Prusoff equation) and compare to off-target receptors (e.g., 5-HT1A, 5-HT2B) .

- Use cAMP GloSensor assays to confirm functional Gi/o coupling and rule out nonspecific luminescence interference at ≥3 μM concentrations .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs in modulating neurological targets?

- Methodological Answer :

- Systematic substitution : Compare analogs with variations in the hydroxypropyl chain (e.g., 2-hydroxyethyl vs. 3-hydroxypropyl) and piperidine substituents (e.g., 4-methyl vs. 4-aryl groups).

- Biological assays : Test GABA uptake inhibition (IC₅₀ via ³H-GABA reuptake in synaptosomes) or 5-HT receptor antagonism (Ki from radioligand binding). For example, replacing the hydroxypropyl group with a methoxyphenyl moiety (as in NNC 05-2090) enhances GABA transporter 2 (GAT2) selectivity .

- Computational modeling : Dock analogs into homology models of target receptors (e.g., 5-HT1F) using AutoDock Vina to predict binding affinities and guide synthetic prioritization .

Key Considerations for Experimental Design

- Toxicity Screening : Use in vitro cytotoxicity assays (MTT or LDH release in HepG2 cells) to rule out nonspecific effects at bioactive concentrations .

- Stability Studies : Monitor compound degradation in PBS (pH 7.4) via HPLC over 48 hours to ensure pharmacokinetic relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.